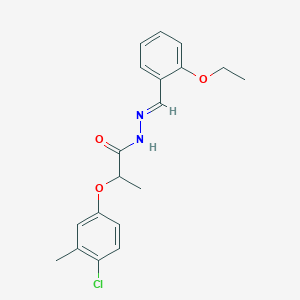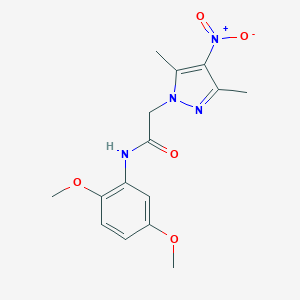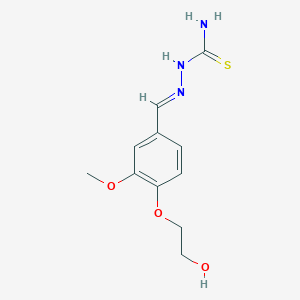
4-(2-hydroxyethoxy)-3-methoxybenzaldehyde thiosemicarbazone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-hydroxyethoxy)-3-methoxybenzaldehyde thiosemicarbazone is a complex organic compound with potential applications in various scientific fields. This compound features a benzylidene hydrazinecarbothioamide core, which is modified with hydroxyethoxy and methoxy groups, contributing to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-hydroxyethoxy)-3-methoxybenzaldehyde thiosemicarbazone typically involves the condensation of 4-(2-hydroxyethoxy)-3-methoxybenzaldehyde with thiosemicarbazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction. The product is then purified by recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques to ensure the final product meets industrial standards.
化学反应分析
Types of Reactions
4-(2-hydroxyethoxy)-3-methoxybenzaldehyde thiosemicarbazone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced hydrazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazine or thioamide groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic medium.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Various nucleophiles such as halides, amines, or thiols; often in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives. Substitution reactions can result in a wide range of substituted products, depending on the nucleophile employed.
科学研究应用
Chemistry: Used as a building block for synthesizing more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of specialty chemicals and advanced materials with specific properties.
作用机制
The mechanism of action of 4-(2-hydroxyethoxy)-3-methoxybenzaldehyde thiosemicarbazone involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to modulation of their activity. The specific pathways involved depend on the biological context and the nature of the target molecules.
相似化合物的比较
Similar Compounds
- 4-(2-hydroxyethoxy)-3-methoxybenzaldehyde thiosemicarbazone
- 4-(2-hydroxyethoxy)-3-methoxybenzaldehyde
- Thiosemicarbazide
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced reactivity or selectivity in certain reactions, making it valuable for specific applications in research and industry.
属性
分子式 |
C11H15N3O3S |
|---|---|
分子量 |
269.32g/mol |
IUPAC 名称 |
[(E)-[4-(2-hydroxyethoxy)-3-methoxyphenyl]methylideneamino]thiourea |
InChI |
InChI=1S/C11H15N3O3S/c1-16-10-6-8(7-13-14-11(12)18)2-3-9(10)17-5-4-15/h2-3,6-7,15H,4-5H2,1H3,(H3,12,14,18)/b13-7+ |
InChI 键 |
IIYVJWUOHWSCEG-NTUHNPAUSA-N |
SMILES |
COC1=C(C=CC(=C1)C=NNC(=S)N)OCCO |
手性 SMILES |
COC1=C(C=CC(=C1)/C=N/NC(=S)N)OCCO |
规范 SMILES |
COC1=C(C=CC(=C1)C=NNC(=S)N)OCCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




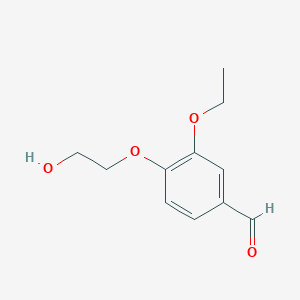
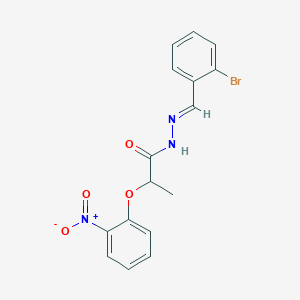
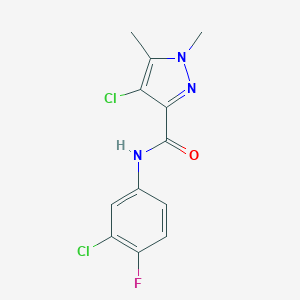
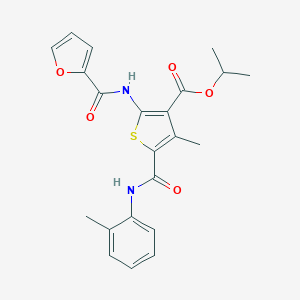
![4-fluoro-N'-(3-{[(2-furylmethyl)sulfanyl]methyl}-4-methoxybenzylidene)benzohydrazide](/img/structure/B451107.png)
![N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-3,5-dinitro-4-methylbenzamide](/img/structure/B451114.png)
![N-(3-{N-[(1-methyl-1H-pyrazol-3-yl)carbonyl]ethanehydrazonoyl}phenyl)isonicotinamide](/img/structure/B451116.png)
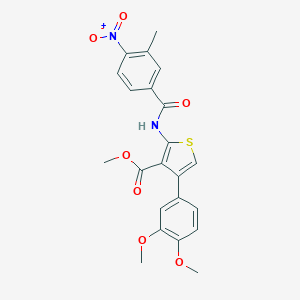
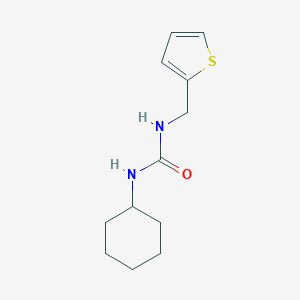
![2-chloro-N-(4-{N-[(5-methyl-2-thienyl)carbonyl]ethanehydrazonoyl}phenyl)benzamide](/img/structure/B451120.png)
